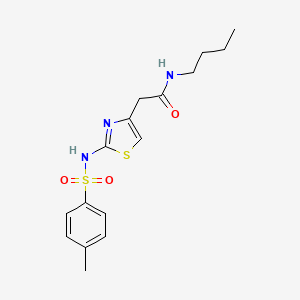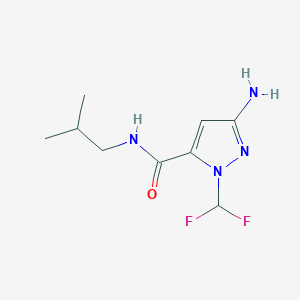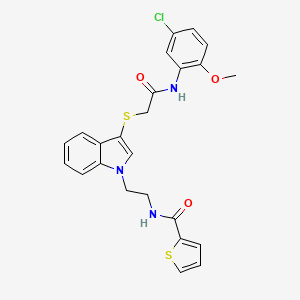![molecular formula C18H24ClNOS B2917913 3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1798540-13-2](/img/structure/B2917913.png)
3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C18H24ClNOS and its molecular weight is 337.91. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound of interest shares structural similarities with various azabicyclo octane derivatives, which are extensively studied for their unique chemical properties. For example, a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was synthesized and characterized, revealing insights into molecular configuration and intermolecular interactions, such as hydrogen bonds and weak C-H...O interactions (Wu et al., 2015). This demonstrates the compound's relevance in the exploration of molecular structures and potential applications in material science and pharmacology.
Chemical Synthesis and Medicinal Chemistry
Chemical synthesis of similar compounds involves intricate steps that cater to the production of potent inhibitors or activators for pharmaceutical targets. For instance, stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor showcases the methodological prowess and the importance of stereochemistry in medicinal chemistry (Chen et al., 2010). This emphasizes the compound's utility in the development of pharmaceuticals and the synthesis of biologically active molecules.
Catalysis and Organic Synthesis
The utility of azabicyclo octane derivatives in catalysis is highlighted by their use in the efficient synthesis of complex organic molecules. For example, silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride acts as a highly efficient, reusable catalyst for synthesizing 4H-benzo[b]pyran derivatives, demonstrating the role of similar compounds in facilitating organic reactions (Hasaninejad et al., 2011). This aspect is crucial for the advancement of green chemistry and sustainable synthesis strategies.
Biological Activity and Nematicidal Applications
Derivatives of azabicyclo octane have shown promising biological activities, including nematicidal properties. A study on novel derivatives demonstrated significant lethal rates against pinewood nematodes, illustrating the potential of such compounds in agricultural pest control (Xu et al., 2021). This indicates the broader implications of researching such compounds beyond their chemical properties, including their utility in addressing ecological and agricultural challenges.
Molecular Structure Analysis
Investigations into the molecular structure of related compounds reveal detailed insights into their conformation and stereochemistry, which are vital for understanding their reactivity and interactions with biological targets. Studies such as the crystal structure analysis of isomeric azabicyclo octan-3-ones provide valuable data for the design of new molecules with desired properties (Brzezinski et al., 2013). This foundational knowledge supports drug design and the synthesis of materials with specific functions.
Propiedades
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNOS/c1-12-9-13(3-7-17(12)19)4-8-18(21)20-14-5-6-15(20)11-16(10-14)22-2/h3,7,9,14-16H,4-6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRMVWUMIVNEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2917830.png)

![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)


![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)
![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)



![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)
![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)